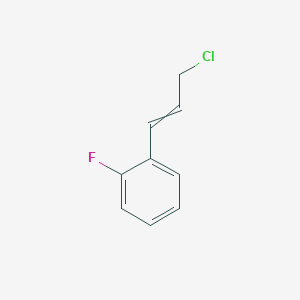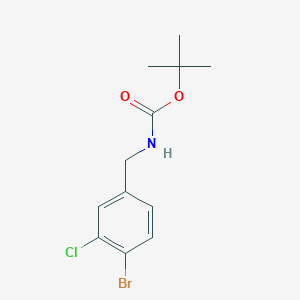
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is an organic compound that features a benzylamine core substituted with bromine and chlorine atoms, as well as a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-bromo-3-chlorobenzyl)carbamate typically involves multiple steps:
Starting Material: The synthesis begins with a benzylamine derivative.
Halogenation: The benzylamine is subjected to halogenation to introduce bromine and chlorine atoms at the 4 and 3 positions, respectively.
Protection: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted benzylamines can be obtained.
Deprotection: The major product is the free amine, 4-bromo-3-chlorobenzylamine.
科学研究应用
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Tert-butyl (4-bromo-3-chlorobenzyl)carbamate exerts its effects depends on the specific context of its use. In chemical reactions, the presence of halogen atoms and the Boc group influence its reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition or receptor binding in biological systems.
相似化合物的比较
Similar Compounds
4-bromo-3-chlorobenzylamine: Lacks the Boc protecting group.
4-bromo-3-chloro-N-methylbenzylamine: Features a methyl group instead of the Boc group.
4-bromo-3-chloro-N-(tert-butyl)-benzylamine: Has a tert-butyl group instead of the Boc group.
Uniqueness
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in multi-step synthesis processes.
属性
分子式 |
C12H15BrClNO2 |
|---|---|
分子量 |
320.61 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
InChI 键 |
BYYHWUKYBZTPOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


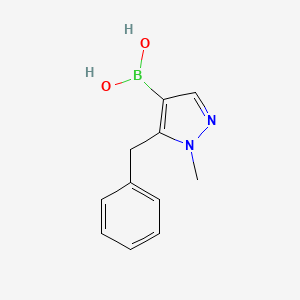
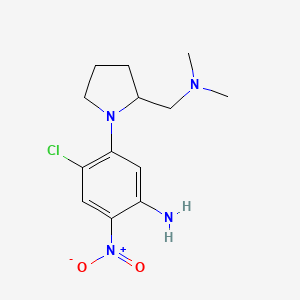
![1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8301641.png)
![4-Bromo-2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8301663.png)
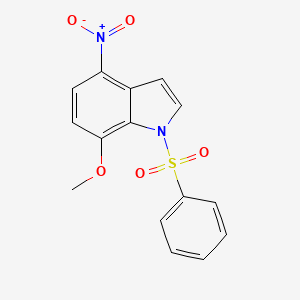
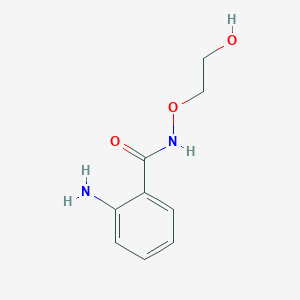
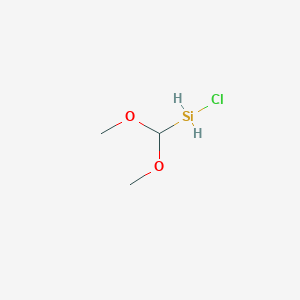
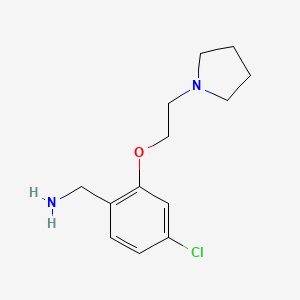
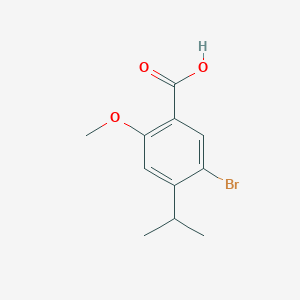
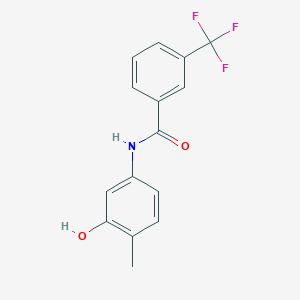
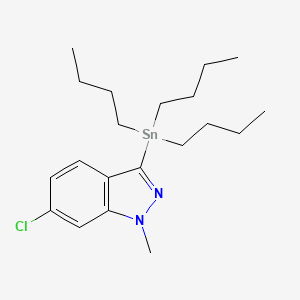
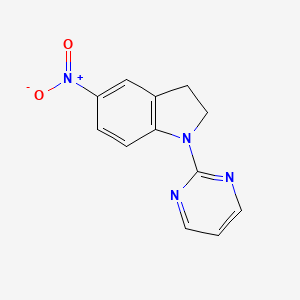
![2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid](/img/structure/B8301735.png)
